molecular formula C6H6BrFN2 B2841663 (2-Bromo-6-fluorophenyl)hydrazine CAS No. 1049976-47-7

(2-Bromo-6-fluorophenyl)hydrazine

Cat. No.: B2841663
CAS No.: 1049976-47-7
M. Wt: 205.03
InChI Key: AEJHSDHMSSZQGT-UHFFFAOYSA-N
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Description

(2-Bromo-6-fluorophenyl)hydrazine is an organic compound that contains both bromine and fluorine atoms attached to a phenyl ring, with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluorophenyl)hydrazine typically involves the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluorophenyl)hydrazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products with different halogen or functional groups replacing the bromine or fluorine atoms.

    Oxidation Reactions: Azo compounds or nitroso compounds.

    Reduction Reactions: Amines or hydrazones.

    Coupling Reactions: Biaryl compounds with various substituents.

Scientific Research Applications

(2-Bromo-6-fluorophenyl)hydrazine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluorophenyl)hydrazine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-chlorophenyl)hydrazine
  • (2-Bromo-6-methylphenyl)hydrazine
  • (2-Bromo-6-nitrophenyl)hydrazine

Uniqueness

(2-Bromo-6-fluorophenyl)hydrazine is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and binding properties. The combination of these halogens can enhance the compound’s stability and specificity in various chemical and biological applications.

Properties

IUPAC Name

(2-bromo-6-fluorophenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJHSDHMSSZQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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